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  • Product: Methoxyphosphinate
  • CAS: 52932-95-3

Core Science & Biosynthesis

Foundational

The Core Mechanism of Methoxyphosphinate Derivatives: An In-depth Technical Guide for Researchers

Foreword: Deconstructing the "Why" Behind the "How" In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Deconstructing the "Why" Behind the "How"

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, phosphinate derivatives have consistently demonstrated significant potential due to their unique ability to mimic the transition state of substrate hydrolysis or to act as stable phosphate analogues. This guide delves into the nuanced world of a specific subclass: methoxyphosphinate derivatives .

Our objective is not to merely present a catalog of compounds and their targets. Instead, as a senior application scientist, my aim is to provide you with a deeper, more intuitive understanding of the causality behind their mechanism of action. We will explore why the inclusion of a methoxy group can be a pivotal decision in inhibitor design, how to methodically dissect the inhibitory mechanism of these compounds, and how to design robust experimental protocols that yield unambiguous, actionable data. This guide is structured to empower you, the researcher, to not only comprehend the existing literature but to confidently advance your own research in this promising area.

I. The Methoxyphosphinate Scaffold: A Strategic Design Choice

The fundamental principle underpinning the inhibitory activity of phosphinates is their structural and electronic resemblance to the tetrahedral intermediate formed during the enzymatic hydrolysis of esters and amides, or their ability to act as non-hydrolyzable mimics of natural phosphate substrates.[1] The core of a phosphinate inhibitor is a phosphorus atom double-bonded to one oxygen, single-bonded to another oxygen, and single-bonded to two carbon atoms. It is the substituents on these carbon atoms that largely define the inhibitor's specificity and potency.

The incorporation of a methoxy group (-OCH₃) is a deliberate and strategic choice in medicinal chemistry.[2][3] While seemingly a minor modification, the methoxy group can profoundly influence a molecule's biological activity through a combination of steric and electronic effects, as well as by altering its physicochemical properties.[4][5]

Key Roles of the Methoxy Group:

  • Modulation of Lipophilicity: The methoxy group increases the lipophilicity of a molecule compared to a hydroxyl group. This can enhance cell membrane permeability and bioavailability, crucial for reaching intracellular targets.[2][5]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the enzyme's active site. This can significantly contribute to the binding affinity and selectivity of the inhibitor.

  • Metabolic Stability: Methylation of a hydroxyl group to a methoxy group can block sites of metabolism (e.g., glucuronidation), thereby increasing the in vivo half-life of the compound.[2]

  • Conformational Constraint: The steric bulk of the methoxy group can restrict the conformational freedom of the molecule, locking it into a bioactive conformation that is more favorable for binding to the target enzyme.

II. Unraveling the Mechanism of Action: A Case Study of NPP1 Inhibition

To illustrate the core principles of methoxyphosphinate action, we will examine a compelling case study: the inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) by uracil-N1-(methoxy)ethyl-β-phosphate derivatives.[6] NPP1 is a membrane-bound enzyme that hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). Overexpression of NPP1 is implicated in various pathological conditions, including calcification disorders and type 2 diabetes, making it a significant therapeutic target.[6]

A series of acyclic uridine monophosphate, diphosphate, and triphosphate analogues were synthesized and evaluated for their inhibitory activity against NPP1. Among these, the uracil-N1-(methoxy)ethyl scaffold was a key structural feature.[6]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the inhibitory potencies of key compounds from the study, highlighting the impact of structural modifications.

CompoundStructureNPP1 Ki (µM)[6]
16 Uracil-N1-(methoxy)ethyl-β-Pα,α-dithio-triphosphate0.94
17 Uracil-N1-(methoxy)ethyl-β-Pα,α-dithio, Pβ,γ-methylene triphosphate0.73

Data sourced from Nassir et al., Eur J Med Chem. 2019 Dec 15;184:111754.[6]

Key Insights from the SAR:

  • Phosphate Chain Length: The length of the phosphate chain was found to be a significant determinant of inhibitory potency.[6]

  • Pα-dithio Substitution: The replacement of an oxygen atom with a sulfur atom at the α-phosphate position was a major parameter for potent NPP1 inhibition.[6]

  • Role of the Methoxyethyl Group: While the study did not perform a direct comparison with a hydroxyethyl equivalent, the (methoxy)ethyl scaffold was part of the most potent inhibitors identified. Molecular docking studies revealed that the methoxy group could be involved in positioning the entire molecule within the active site to optimize interactions with key residues.[6]

Visualizing the Inhibitory Interaction

The following diagram illustrates the proposed mechanism of action, where the methoxyphosphinate derivative acts as a competitive inhibitor of the natural substrate, ATP.

InhibitionMechanism Enzyme NPP1 Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate ATP (Natural Substrate) Substrate->ES_Complex Binds Inhibitor Methoxyphosphinate Derivative Inhibitor->EI_Complex Binds ES_Complex->Enzyme Releases Products AMP + PPi ES_Complex->Products Hydrolysis EI_Complex->Enzyme Releases (Slowly or not at all)

Caption: Competitive inhibition of NPP1 by a methoxyphosphinate derivative.

Downstream Signaling Consequences of NPP1 Inhibition

Inhibition of NPP1 prevents the hydrolysis of extracellular ATP. This has significant downstream effects on purinergic signaling pathways.

SignalingPathway ATP Extracellular ATP NPP1 NPP1 ATP->NPP1 Substrate P2_Receptors P2 Receptors (e.g., P2X, P2Y) ATP->P2_Receptors Activates AMP_PPi AMP + PPi NPP1->AMP_PPi Hydrolyzes Inhibitor Methoxyphosphinate Inhibitor Inhibitor->NPP1 Inhibits Signaling Intracellular Signaling Cascades P2_Receptors->Signaling Response Cellular Response (e.g., inflammation, proliferation) Signaling->Response

Caption: Impact of NPP1 inhibition on purinergic signaling.

III. Experimental Protocols for Mechanistic Elucidation

A thorough investigation of the mechanism of action of a methoxyphosphinate derivative requires a systematic and multi-faceted experimental approach. The following protocols provide a robust framework for such studies.

A. Enzyme Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory potency (e.g., IC₅₀) of a methoxyphosphinate derivative against a target enzyme.[7][8][9]

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in a suitable buffer that ensures stability.
  • Substrate Stock Solution: Dissolve the enzyme's substrate in the assay buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the enzyme.
  • Inhibitor Stock Solutions: Prepare a series of dilutions of the methoxyphosphinate derivative in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
  • Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the enzyme's activity.

2. Assay Procedure (96-well plate format):

  • Add a fixed volume of the inhibitor dilutions to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).
  • Add a fixed volume of the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
  • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
  • Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

3. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Workflow for Determining the Mode of Inhibition

To determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed, a kinetic analysis is required.[10][11]

InhibitionModeWorkflow Start Start: Potent Inhibitor (IC50 determined) Step1 Design Kinetic Experiment: Vary [Substrate] at fixed [Inhibitor] Start->Step1 Step2 Perform Enzyme Assays Step1->Step2 Step3 Measure Initial Rates (v) Step2->Step3 Step4 Generate Michaelis-Menten Plots (v vs. [S]) for each [I] Step3->Step4 Step5 Create Lineweaver-Burk Plot (1/v vs. 1/[S]) Step4->Step5 Step6 Analyze Plot Characteristics Step5->Step6 Competitive Competitive: Lines intersect on y-axis (Vmax unchanged, Km increases) Step6->Competitive NonCompetitive Non-competitive: Lines intersect on x-axis (Vmax decreases, Km unchanged) Step6->NonCompetitive Uncompetitive Uncompetitive: Parallel lines (Vmax and Km decrease) Step6->Uncompetitive

Caption: Experimental workflow for determining the mode of enzyme inhibition.

IV. Concluding Remarks: From Mechanism to Therapeutic Potential

The study of methoxyphosphinate derivatives offers a fertile ground for the discovery of novel enzyme inhibitors. Their mechanism of action, rooted in the principles of transition-state mimicry and phosphate bioisosterism, provides a rational basis for their design. The strategic incorporation of the methoxy group allows for the fine-tuning of their pharmacological properties, enhancing their potential as therapeutic agents.

The successful elucidation of the mechanism of action of these compounds hinges on a rigorous and systematic experimental approach, combining enzymatic assays, kinetic analysis, and, where possible, structural biology. The insights gained from such studies are not merely academic; they are critical for the advancement of these promising molecules from the laboratory to the clinic. It is my hope that this guide will serve as a valuable resource for researchers in this exciting and impactful field.

V. References

  • Nassir, M., Pelletier, J., Arad, U., Arguin, G., Khazanov, N., Gendron, F. P., Sévigny, J., Senderowitz, H., & Fischer, B. (2019). Structure-activity relationship study of NPP1 inhibitors based on uracil-N1-(methoxy)ethyl-β-phosphate scaffold. European Journal of Medicinal Chemistry, 184, 111754. [Link]

  • Gülçin, İ., & Köksal, Z. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. Chemistry & Biodiversity, 19(5), e202100787. [Link]

  • Prestwich, G. D., Lu, Y., Cui, J., Gajewiak, J., Xu, Y., Jiang, G., & Tigyi, G. (2005). Structure−Activity Relationships of Fluorinated Lysophosphatidic Acid Analogues. Journal of Medicinal Chemistry, 48(9), 3349–3358. [Link]

  • MuriGenics. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Hassan, A. S., Ammar, Y. A., Ali, M. M., & El-Sharief, M. A. S. (2022). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Molecules, 27(18), 5949. [Link]

  • Berlicki, Ł. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Organic Chemistry, 9(15), 1437-1473. [Link]

  • U.S. Environmental Protection Agency. (1980). Phosphorous Containing Alkylating Agents: Carcinoginicity and Structure-Activity Relationships: Other Biological Properties. [Link]

  • González-López, J., Pinteus, S., & Pedrosa, R. (2023). Enzyme inhibitory activity (%) of the derivatives at a concentration of 100 µM. ResearchGate. [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Tan, J. S., & Gnanaraj, C. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 295. [Link]

  • Klenow, S., & Kleman, J. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(1), 101–109. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Rahman, M. H., Akter, R., Kamal, M. A., & Uddin, M. S. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Molecules, 27(8), 2449. [Link]

  • van der Zanden, S. Y., Engels, S., van den Bor, J. H., Oosterom, V., de Groot, A. M., Walraven, M., ... & Houthuijzen, J. M. (2024). Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging. Cancer & Metabolism, 12(1), 1-17. [Link]

  • Divakar, S., & Devi, P. S. (2014). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate. [Link]

  • Goolsby, K., & Kussell, E. (2021). Effects of Chemical Modulators on Enzyme Specificity. Biophysical Journal, 120(18), 4009–4019. [Link]

  • Novartis. (n.d.). Mechanism of Action | RHAPSIDO® (remibrutinib) | HCP. Retrieved from [Link]

  • Copeland, R. A. (2019). Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. Molecules, 24(24), 4467. [Link]

  • Cheong, H., & Lee, A. Y. (2025). OXPHOS inhibition overcomes chemoresistance in triple negative breast cancer. Cancer Letters, 559, 216120. [Link]

  • Antonenko, A. M., Blagaia, A. V., Omelchuk, S. T., Korshun, M. M., Vavrinevych, H. P., & Milohov, D. S. (2019). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Wiadomości Lekarskie, 72(5 cz 2), 1021-1025. [Link]

  • Rahman, M. H., Akter, R., Kamal, M. A., & Uddin, M. S. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. ResearchGate. [Link]

  • Anastasiadi, M., Lekka, E., & Tsoupras, A. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5543. [Link]

  • Szychowski, K. A., & Gmiński, J. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1417. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methoxyphosphinate using ³¹P NMR

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the spectroscopic characterization of methoxyphosphinate and related H-phosphinate esters using Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the spectroscopic characterization of methoxyphosphinate and related H-phosphinate esters using Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. This document moves beyond a standard protocol, offering in-depth scientific rationale for experimental design and data interpretation, ensuring a robust and reliable characterization process.

The Significance of ³¹P NMR in the Analysis of Methoxyphosphinate

Methoxyphosphinate [CH₃P(H)O(OCH₃)] and its analogues are important intermediates in the synthesis of a wide range of organophosphorus compounds, including phosphonic acids and their derivatives, which have applications in medicinal chemistry and materials science. The phosphorus atom in these molecules is a sensitive probe of the local chemical environment, making ³¹P NMR an invaluable tool for their structural elucidation and purity assessment.

The unique properties of the ³¹P nucleus, namely its 100% natural abundance and a spin quantum number of 1/2, make ³¹P NMR a highly sensitive and straightforward technique.[1][2] This allows for the rapid acquisition of high-quality spectra, even for samples with low concentrations.

Fundamental Principles of ³¹P NMR Spectroscopy

A thorough understanding of the principles governing ³¹P NMR is crucial for accurate data interpretation. The key parameters in a ³¹P NMR spectrum are the chemical shift (δ) and the spin-spin coupling constants (J).

The ³¹P Chemical Shift (δ)

The chemical shift of a phosphorus nucleus is determined by the electron density around it. Factors that influence the chemical shift include the electronegativity of the substituents, bond angles, and the oxidation state of the phosphorus atom.[3] ³¹P NMR chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1]

For phosphinates and related compounds, the chemical shift is sensitive to the nature of the alkyl and alkoxy groups attached to the phosphorus atom. Generally, electron-withdrawing groups will deshield the phosphorus nucleus, causing a downfield shift (higher ppm value), while electron-donating groups will shield the nucleus, resulting in an upfield shift (lower ppm value).[4]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In the context of methoxyphosphinate, the most significant coupling interactions are:

  • One-Bond Phosphorus-Hydrogen Coupling (¹JP-H): This is a defining characteristic of H-phosphinates. The presence of a hydrogen atom directly bonded to the phosphorus results in a large coupling constant, typically in the range of 400-800 Hz.[5][6] This large coupling provides unambiguous evidence for the P-H bond.

  • Two-Bond Phosphorus-Hydrogen Coupling (²JP-C-H): Coupling between the phosphorus nucleus and the protons of the P-methyl group is also observed, with a typical magnitude of 10-20 Hz.[7][8]

  • Three-Bond Phosphorus-Hydrogen Coupling (³JP-O-C-H): The phosphorus nucleus will also couple with the protons of the methoxy group, with a coupling constant generally in the range of 5-15 Hz.

These coupling patterns, particularly the large ¹JP-H, are instrumental in the structural confirmation of methoxyphosphinate.

Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra

The following protocol outlines the key steps for obtaining a high-quality ³¹P NMR spectrum of methoxyphosphinate. The causality behind each experimental choice is explained to ensure a self-validating system.

Sample Preparation
  • Analyte Purity: Ensure the methoxyphosphinate sample is of sufficient purity to avoid interference from other phosphorus-containing impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds. For more polar compounds, acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of 10-50 mg/mL. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Reference Standard: An external reference of 85% H₃PO₄ in a sealed capillary is the standard for ³¹P NMR.

NMR Spectrometer Setup and Data Acquisition

The following is a logical workflow for setting up the NMR experiment:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Methoxyphosphinate in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Prep3 Add External Reference Capillary (85% H₃PO₄) Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Tune and Match Probe for ³¹P Frequency Acq1->Acq2 Acq3 Acquire Proton-Decoupled ³¹P Spectrum Acq2->Acq3 Acq4 Acquire Proton-Coupled ³¹P Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum to H₃PO₄ (0 ppm) Proc2->Proc3 Proc4 Analyze Chemical Shift and Coupling Patterns Proc3->Proc4

Figure 1: Experimental workflow for the ³¹P NMR characterization of methoxyphosphinate.
Key Acquisition Parameters
  • Pulse Width (90° pulse): Calibrate the 90° pulse width for the ³¹P nucleus to ensure optimal signal excitation.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the phosphorus nucleus.

  • Number of Scans (ns): This will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Decoupling: Acquire both a proton-decoupled and a proton-coupled spectrum. The decoupled spectrum will show a single peak, simplifying chemical shift determination, while the coupled spectrum will reveal the important P-H coupling information.

Interpretation of the ³¹P NMR Spectrum of Methoxyphosphinate

The ³¹P NMR spectrum of methoxyphosphinate is expected to exhibit distinct features that allow for its unambiguous identification.

Proton-Decoupled Spectrum

In the proton-decoupled spectrum, methoxyphosphinate will appear as a single sharp peak. The chemical shift is anticipated to be in the range of +20 to +40 ppm . This prediction is based on the data for related phosphonates and phosphinates, where the phosphorus atom is in a similar electronic environment.[4]

Proton-Coupled Spectrum

The proton-coupled spectrum is the most informative for structural confirmation. The single peak observed in the decoupled spectrum will be split into a complex multiplet due to coupling with the directly attached proton and the protons on the methyl and methoxy groups.

  • The most significant splitting will be a doublet due to the one-bond coupling to the P-H proton (¹JP-H) , with a large coupling constant expected to be in the range of 500-700 Hz .

  • Each line of this doublet will be further split by the three protons of the P-methyl group (²JP-C-H) into a quartet (or a doublet of doublets if the coupling to the methoxy protons is resolved).

  • Finally, each of these lines will be split by the three protons of the methoxy group (³JP-O-C-H) into another quartet .

The resulting multiplet will be a "doublet of quartets of quartets," although in practice, some of the smaller couplings may not be fully resolved, leading to a more complex, broadened multiplet. The key diagnostic feature will be the large doublet splitting from the direct P-H bond.

Comparative ³¹P NMR Data

To provide context for the expected chemical shift of methoxyphosphinate, the following table summarizes the ³¹P NMR chemical shifts of some related organophosphorus compounds.

CompoundStructure³¹P Chemical Shift (δ, ppm)Solvent
Diethyl methylphosphonate(CH₃CH₂O)₂P(O)CH₃~32.9CDCl₃
Diethyl ethylphosphonate(CH₃CH₂O)₂P(O)CH₂CH₃~30.1Not specified
Diethyl propylphosphonate(CH₃CH₂O)₂P(O)(CH₂)₂CH₃~30.5Not specified
Diethyl benzylphosphonate(CH₃CH₂O)₂P(O)CH₂C₆H₅~24.5Not specified
Methylphosphonic acidCH₃P(O)(OH)₂Varies with pHH₂O/D₂O

Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and PubChem.[4]

Conclusion

³¹P NMR spectroscopy is a powerful and indispensable technique for the characterization of methoxyphosphinate and related H-phosphinate esters. By carefully acquiring and interpreting both proton-decoupled and proton-coupled spectra, researchers can unambiguously confirm the structure and assess the purity of these important synthetic intermediates. The characteristic large one-bond P-H coupling constant is a particularly diagnostic feature. This guide provides the foundational knowledge and practical insights necessary for the successful application of ³¹P NMR in this context, empowering scientists in their research and development endeavors.

References

  • Sindt, M., Stephan, B., Schneider, M., & Mieloszynski, J. L. (2001). Chemical Shift Prediction of 31P-NMR Shifts for Dialkyl or Diaryl Phosphonates.
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

  • DNP Science Analysis Center Co., Ltd. (n.d.). Structural analysis of organophosphorus compounds by 31P-NMR measurement. Retrieved from [Link]

  • Harris, R. K., & Reams, P. (1982).
  • Wikipedia. (2023, December 27). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • Hosein, M. I., & Fung, B. M. (1987). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 929(1), 35-43.
  • Li, Y., et al. (2005). 31P NMR Study on Some Phosphorus-Containing Compounds. Chemical Journal of Chinese Universities, 26(1), 68-70.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Gliga, A., Goldfuss, B., & Neudörfl, J. M. (2015). Lithium phosphonate umpolung catalysts: Do fluoro substituents increase the catalytic activity?. Beilstein Journal of Organic Chemistry, 11, 1336-1343.
  • Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Stawinski, J., & Thelin, M. (1996). Nucleoside H-Phosphonates. 17. Synthetic and 31P NMR Studies on the Preparation of Dinucleoside H-Phosphonothioates. The Journal of Organic Chemistry, 61(21), 7384-7389.
  • Wu, L., & Chen, Z. (2013). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Molecules, 18(10), 12596-12607.
  • Gard, J. K., & Kallen, R. G. (1987). Characterization of Methylphosphonate as a 31P NMR pH Indicator. Analytical Biochemistry, 165(1), 16-23.
  • ResearchGate. (n.d.). 1 J(P-H) coupling constants for phosphonates 9-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton-coupled and b, d) proton-decoupled 31P NMR spectra of cluster.... Retrieved from [Link]

  • Wu, Y., et al. (2015). Following the Reaction of Heteroanions inside a {W18O56} Polyoxometalate Nanocage by NMR Spectroscopy and Mass Spectrometry.
  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Ohms, G., Grossmann, G., & Breuer, E. (1996). 31P Solid-State NMR Investigations on Phosphonic Acids and Phosphonates.

Sources

Foundational

Thermal Stability and Degradation Pathways of Methoxyphosphinate Esters: A Mechanistic and Analytical Guide

Executive Summary As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter methoxyphosphinate esters in the development of advanced flame retardants, agrochemicals, and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently encounter methoxyphosphinate esters in the development of advanced flame retardants, agrochemicals, and pharmaceutical intermediates. A critical parameter governing their utility is their thermal stability. Unlike their higher alkyl homologues (e.g., ethyl or isopropyl esters), methoxyphosphinates exhibit unique thermal degradation profiles due to the absence of a β -hydrogen on the ester alkyl group. This guide provides an in-depth mechanistic analysis of their thermal stability, the divergent pathways of their degradation, and field-proven experimental protocols for characterizing these processes.

Mechanistic Foundations of Thermal Stability

The thermal lability of phosphinate esters is fundamentally dictated by the structure of the P-O-R linkage. In esters possessing a β -hydrogen (such as ethoxy or isopropoxy groups), thermal degradation typically proceeds via a low-activation-energy, concerted β -elimination mechanism (analogous to a Chugaev elimination). This cyclic transition state yields an alkene (e.g., ethylene or propylene) and the corresponding phosphinic acid at relatively low temperatures (200–250°C)[1].

Methoxyphosphinates (P-O-CH3), however, lack this β -hydrogen. Consequently, they are "locked" out of the low-energy elimination pathway. To degrade a methoxyphosphinate thermally, the system must overcome the significantly higher bond dissociation energies required for homolytic radical cleavage or bimolecular nucleophilic substitution. As a result, methoxyphosphinates exhibit remarkable thermal stability, often remaining stable up to 330°C in inert atmospheres before undergoing rapid decomposition[2]. While they are configurationally stable at room temperature, prolonged heating can induce slow racemization or decomposition depending on the environmental conditions[3].

Primary Degradation Pathways

When the thermal threshold is breached, methoxyphosphinates degrade via two primary, environmentally dependent pathways:

Pathway A: High-Temperature Pyrolysis (Radical Cleavage)

At temperatures exceeding 300°C in an inert or oxygen-deficient environment, the degradation proceeds via homolytic scission of the P-O or O-CH3 bonds. This pyrolysis generates highly reactive methoxy radicals (CH3O•) and phosphinyl radicals (PO•)[4]. These radical species propagate to form volatile compounds, including formaldehyde (CH2O) and stable phosphorus acids (e.g., HOPO2). In the context of polymer science, the evolution of these PO• radicals is highly desirable, as they escape into the gas phase to scavenge combustion-propagating radicals (H• and OH•), thereby imparting excellent flame retardancy[1].

Pathway B: Thermal Hydrolysis (Solvolytic Cleavage)

In the presence of moisture or protic solvents at elevated temperatures (e.g., during pharmaceutical melt-extrusion or agrochemical formulation), methoxyphosphinates undergo solvolytic cleavage. The electrophilic phosphorus center is susceptible to nucleophilic attack by water, leading to the displacement of the methoxy group. This yields the corresponding phosphinic acid and methanol[5]. Unlike pyrolysis, this is a kinetically slower process that can occur well below the 330°C threshold if moisture is not strictly controlled.

Pathways A Methoxyphosphinate Ester (P-O-CH3) B Thermal Pyrolysis (>300°C, Inert Atm) A->B Heat C Thermal Hydrolysis (Elevated Temp, Moisture) A->C H2O + Heat D Radical Cleavage (P-O or O-CH3 scission) B->D E Nucleophilic Attack (at P center) C->E F Volatile Species (PO•, CH3O•, CH2O) D->F Homolysis G Phosphinic Acid + Methanol E->G Solvolysis

Figure 1: Divergent thermal degradation pathways of methoxyphosphinate esters.

Quantitative Data Summary

To contextualize the stability of methoxyphosphinates, the table below summarizes the thermal behavior of various alkyl phosphinate esters based on structural characteristics.

Phosphinate Ester TypeAlkyl Group β -Hydrogen Present?Onset Degradation Temp (T_d)Primary Degradation Mechanism
Methoxyphosphinate -CH3No~330°CRadical Cleavage / Solvolysis
Ethoxyphosphinate -CH2CH3Yes~250°C β -Elimination
Isopropoxyphosphinate -CH(CH3)2Yes~200°CRapid β -Elimination

Experimental Workflows & Protocols

Protocol 1: TGA-FTIR for Evolved Gas Analysis (EGA)

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the real-time identification of volatile degradation products[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–5 mg of the methoxyphosphinate sample into an alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic effects on phosphorus degradation at high temperatures.

  • TGA Heating Phase: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation. Ramp the temperature from 25°C to 800°C at a rate of 10°C/min.

  • Transfer Line Management: Critical Step. Maintain the heated transfer line between the TGA and the FTIR gas cell at a minimum of 200°C. Causality: Phosphinic acids and heavier radical fragments have high boiling points. If the line is unheated, these species will condense before reaching the detector, resulting in a false-negative for phosphorus evolution[6].

  • FTIR Acquisition: Collect continuous IR spectra at a resolution of 4 cm⁻¹ (16 scans per spectrum). Monitor the 2800–3000 cm⁻¹ region for methoxy radicals/methanol and the 1200–1300 cm⁻¹ region for P=O stretching.

  • Data Correlation: Overlay the derivative thermogravimetry (DTG) curve with the Gram-Schmidt orthogonalization profile to correlate specific mass-loss events with the evolution of target gases.

Workflow Step1 1. Sample Prep (2-5 mg, Alumina Crucible) Step2 2. TGA Heating Phase (10°C/min to 800°C, N2) Step1->Step2 Step3 3. Heated Transfer Line (Maintained at 200°C) Step2->Step3 Evolved Gases Step4 4. FTIR Gas Analysis (Continuous spectral acquisition) Step3->Step4 Step5 5. Data Correlation (Mass loss vs. Evolved species) Step4->Step5

Figure 2: Step-by-step TGA-FTIR experimental workflow for evolved gas analysis.

Protocol 2: Isothermal Hydrolysis Kinetics via 31P NMR

To isolate Pathway B (Thermal Hydrolysis), 31P NMR is the gold standard due to its extreme sensitivity to the electronic environment of the phosphorus nucleus[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the ester in 0.6 mL of a deuterated protic solvent mixture (e.g., D2O/CD3OD) inside a heavy-wall NMR tube. Seal the tube under argon.

  • Isothermal Heating: Place the tube in a temperature-controlled oil bath or directly in the NMR probe heated to the target temperature (e.g., 80°C).

  • Kinetic Monitoring: Acquire 31P NMR spectra at fixed intervals (e.g., every 15 minutes). Causality: The conversion of the ester to the acid causes a distinct upfield or downfield shift (depending on substituents), allowing for baseline resolution.

  • Data Analysis: Integrate the decaying ester peak and the growing phosphinic acid peak to determine the pseudo-first-order rate constant ( kobs​ ) for solvolysis.

Conclusion

The thermal stability of methoxyphosphinate esters is a direct consequence of their molecular architecture. By lacking a β -hydrogen, they bypass low-temperature elimination pathways, making them highly suitable for high-temperature polymer processing and robust pharmaceutical formulations. However, researchers must remain vigilant regarding moisture content, as thermal hydrolysis can prematurely degrade these compounds well below their pyrolytic threshold. Employing rigorous, coupled analytical techniques like TGA-FTIR and in-situ 31P NMR ensures a comprehensive understanding of their degradation profiles.

Sources

Exploratory

Structural Elucidation and X-ray Diffraction of Methoxyphosphinate Salts: A Comprehensive Guide for Pharmaceutical Development

Executive Summary Phosphorus-containing drugs, particularly phosphinates and phosphonates, represent a critical class of therapeutic agents due to their ability to act as bioisosteres for carboxylates and transition-stat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphorus-containing drugs, particularly phosphinates and phosphonates, represent a critical class of therapeutic agents due to their ability to act as bioisosteres for carboxylates and transition-state mimics for peptide hydrolysis[1]. Among these, methoxyphosphinate salts are highly valued both as direct active pharmaceutical ingredients (APIs) and as configurationally stable precursors for P-stereogenic phosphine oxides[2]. This whitepaper provides an in-depth analysis of the crystalline structure, stereochemical resolution, and X-ray diffraction (XRD) methodologies essential for characterizing methoxyphosphinate salts in drug development.

Mechanistic Foundations of Methoxyphosphinate Salts

The tetrahedral geometry of P(V) in methoxyphosphinates introduces a stereogenic center when the phosphorus atom is bonded to four different substituents (e.g., an alkyl group, an aryl group, a double-bonded oxygen, and a methoxy group). The spatial arrangement of these groups directly dictates the molecule's interaction with biological targets.

Causality in Drug Design: The methoxy group (-OMe) serves as an excellent leaving group. In synthetic workflows, the -OMe residue in methoxyphosphinates can be readily displaced by aliphatic or aromatic Grignard reagents, yielding corresponding phosphine oxides with a strict inversion of configuration[2]. This stereospecificity is paramount; enantiomeric purity directly impacts pharmacokinetic properties, as different enantiomers exhibit vastly different binding affinities and toxicity profiles. Furthermore, metal salts of phosphinates (e.g., aluminum, calcium) form unique polymeric or columnar supramolecular structures that enhance thermal stability and modulate solubility[3].

Crystallization & Stereochemical Resolution Workflows

Obtaining diffraction-quality single crystals of enantiomerically pure methoxyphosphinates requires highly controlled fractional crystallization. Because enantiomers possess identical physical properties, chiral auxiliaries (such as D-glucosamine, spiro-TADDOL, or calcium salts of tartaric acid) are employed to form diastereomeric complexes[2].

Protocol 1: Preparation and Isolation of Diastereomeric Methoxyphosphinate Salts

Self-Validating Design: This protocol incorporates intermediate ³¹P NMR checks to ensure diastereomeric excess (de) before attempting crystallization, preventing wasted effort on poorly resolved mixtures.

  • Complexation: Dissolve the racemic methoxyphosphinate mixture in a polar aprotic solvent (e.g., ethyl acetate). Add 1.0 equivalent of the resolving agent (e.g., (R,R)-spiro-TADDOL).

  • Thermal Equilibration: Heat the mixture to 60°C until a homogenous solution is achieved. Causality: Complete dissolution ensures that subsequent nucleation is driven entirely by the differential solubility of the resulting diastereomeric pairs rather than undissolved kinetic seeds.

  • Controlled Cooling: Cool the solution at a strict rate of 2°C/hour down to 20°C. Causality: Slow cooling minimizes the trapping of the more soluble diastereomer within the crystal lattice of the less soluble one, maximizing optical purity.

  • Validation (³¹P NMR): Extract a micro-sample of the mother liquor and the precipitate. Analyze via ³¹P NMR. The presence of a single distinct phosphorus resonance in the precipitate confirms >95% de[2].

  • Isolation: Filter the crystals and wash with cold, non-polar anti-solvent (e.g., hexanes) to remove residual mother liquor.

ResolutionWorkflow N1 Racemic Methoxyphosphinate (Solution) N2 Add Chiral Auxiliary (e.g., spiro-TADDOL) N1->N2 N3 Thermal Equilibration (60°C) N2->N3 N4 Controlled Cooling (2°C/hr) N3->N4 N5 31P NMR Validation (Check de > 95%) N4->N5 N6 Fractional Crystallization (Diastereomeric Salt) N5->N6

Workflow for the stereochemical resolution and crystallization of methoxyphosphinate salts.

X-Ray Diffraction (XRD) Methodologies

X-ray diffraction is the definitive technique for elucidating the absolute configuration and supramolecular interactions of methoxyphosphinate salts.

Causality in XRD Parameter Selection:

  • Radiation Source: Cu-Kα radiation (λ = 1.5418 Å) is strictly preferred over Mo-Kα. Why? Methoxyphosphinate organic salts often lack heavy atoms. Cu-Kα provides a stronger anomalous dispersion signal for lighter atoms (like Phosphorus and Oxygen), which is mathematically critical for accurately calculating the Flack parameter and determining absolute stereochemistry[4].

  • Temperature Control: Data collection must be performed at cryogenic temperatures (typically 100 K). Why? The methoxy (-OMe) and alkyl groups in phosphinates are highly susceptible to librational thermal motion[3]. Cryo-cooling freezes out these dynamic disorders, yielding sharper electron density maps and preventing artifactual bond-length shortening.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Center the crystal on the diffractometer goniometer. Flash-cool to 100 K using an N₂ cryostream. Collect frames using Cu-Kα radiation with ω-scans.

  • Integration and Absorption Correction: Integrate reflections and apply a multi-scan absorption correction. Validation: Ensure the internal agreement factor (R_int) is < 0.05[3].

  • Structure Solution: Solve the phase problem using Direct Methods or Intrinsic Phasing. Locate the heavy atoms (P, metal counterions) first.

  • Refinement: Perform full-matrix least-squares refinement on F². Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

XRDLogic A Crystal Selection & Mounting (Cryo-oil, 100 K) B Data Collection (Cu-Kα Radiation) A->B C Integration & Absorption Correction (R_int < 0.05) B->C D Phase Solution (Intrinsic Phasing) C->D E Anisotropic Refinement (Least Squares on F^2) D->E F Absolute Configuration (Flack Parameter) E->F

Logical progression of SCXRD data collection and structural refinement for phosphinate salts.

Quantitative Crystallographic Data

The structural characteristics of phosphinate salts vary significantly based on the counterion and substituents. Metal phosphinates often exhibit pseudo-close-packed columnar structures or high-temperature pseudomorphism[4],[3].

CompoundCounterionCrystal Habit / ModificationKey 2θ Reflections (Cu-Kα)Structural Motif
Aluminum methylpropylphosphinateAl³⁺Fibrous needle (High-Temp, >150°C)8.35, 14.55, 20.55, 22.40, 26.30°[4]Polymeric / Pseudomorphic
Aluminum ethylmethylphosphinateAl³⁺Low-Temp Modification9.35, 18.95, 19.55, 25.45, 27.15°[4]Monoclinic lattice packing
Calcium camphene-phosphinateCa²⁺Colorless prismaticN/A (SCXRD: 5302 reflections)[3]Columnar polymeric sheath
Methoxyphosphinate-TADDOL complexNone (Organic)BlockN/A (SCXRD resolved absolute config)[2]Hydrogen-bonded supramolecular

Implications for Drug Delivery and Formulation

The crystalline properties of methoxyphosphinates directly influence pharmaceutical formulation. While phosphonates and phosphates are vital for treating viral infections (e.g., tenofovir) and bone disorders (e.g., bisphosphonates)[5], their high polarity often leads to rapid renal clearance and poor cellular permeability.

By engineering methoxyphosphinate salts into specific crystalline polymorphs or utilizing competitive coordination with metal-phenolic networks[5], developers can bypass the rate-limiting initial phosphorylation steps required by nucleoside analogs[6]. Furthermore, the precise determination of the 3D crystal lattice aids in designing nano-drug delivery systems that enhance the bioavailability and stability of these highly potent APIs[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Detection and Safety Protocols for Regulated Organophosphorus Compounds

I cannot fulfill the request to provide a step-by-step synthesis protocol for methyl methoxyphosphinate or its direct precursors. Alkylphosphinates and related organophosphorus compounds are closely associated with the s...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis protocol for methyl methoxyphosphinate or its direct precursors. Alkylphosphinates and related organophosphorus compounds are closely associated with the synthesis of regulated chemical warfare agents (nerve agents). Providing technical details, conditions, or methodologies for their production poses severe safety and security risks and is strictly prohibited.

I can, however, provide a high-level overview of the regulatory context surrounding organophosphorus chemistry, standard analytical detection methodologies used in verification, and the stringent safety and decontamination protocols required when handling regulated or highly reactive phosphorus materials in professional, authorized laboratory settings.

Regulatory Context and Chemical Overview

Organophosphorus compounds feature carbon-phosphorus bonds and are utilized in various legitimate industrial applications, including flame retardants and agricultural chemicals[1]. However, specific classes of these chemicals—particularly alkylphosphonates, alkylphosphinates, and their derivatives—are strictly regulated because they can serve as direct precursors to highly toxic nerve agents[1].

Due to these risks, the production, stockpiling, and transfer of these compounds are governed globally by the Chemical Weapons Convention (CWC), overseen by the Organization for the Prohibition of Chemical Weapons (OPCW)[1]. Chemicals are categorized into Schedules (1, 2, and 3) based on their toxicity, potential for misuse, and legitimate industrial applications[1]. Authorized laboratories working with scheduled compounds or their degradation products must adhere to rigorous international compliance, reporting, and safety standards[1].

Analytical Detection Methodologies

In defensive research, environmental monitoring, and treaty verification, the precise identification of organophosphorus compounds and their degradation products is critical. Robust analytical methods are required to detect these compounds at trace levels and to verify the efficacy of decontamination procedures.

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR)

31P NMR is a premier quantitative method for determining the purity of organophosphorus compounds and monitoring reaction kinetics or degradation[2]. Because the 31P nucleus is 100% naturally abundant and highly sensitive to its electronic environment, this technique allows for the direct observation of phosphorus species without the need for complex separation or derivatization steps[2]. Different classes of phosphorus compounds (e.g., phosphonates vs. phosphinates) exhibit distinct chemical shifts, enabling rapid structural confirmation[2].

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard for trace analysis. GC-MS is typically employed for volatile precursors, while LC-MS/MS is essential for analyzing non-volatile, polar degradation products (such as alkylphosphonic acids) in aqueous environmental or biological samples.

Summary of Analytical Techniques
Analytical TechniquePrimary ApplicationKey Advantages
31P NMR Spectroscopy Structural identification, purity analysis, and kinetic studiesDirect detection of phosphorus environments; requires no derivatization; highly quantitative[2].
GC-MS Trace analysis and environmental monitoring of volatile speciesHigh sensitivity; provides distinct mass spectral fingerprinting for identification.
LC-MS/MS Analysis of terminal degradation products and metabolitesSuitable for non-volatile, thermally labile, or highly polar aqueous samples.

Professional Laboratory Safety and Decontamination Protocols

Handling reactive organophosphorus compounds requires specialized infrastructure and strict adherence to safety protocols to prevent exposure and ensure environmental protection.

Engineering Controls and PPE

All operations involving reactive phosphorus compounds must be conducted within certified, highly ventilated fume hoods or specialized inert-atmosphere glove boxes (using nitrogen or argon) to prevent reaction with atmospheric moisture. Personnel must utilize appropriate Personal Protective Equipment (PPE), which typically includes:

  • Chemically resistant gloves: Butyl rubber or laminate gloves are standard, as many organophosphorus compounds can rapidly permeate standard nitrile.

  • Respiratory protection: Full-face respirators or supplied-air systems, depending on the volatility and toxicity of the specific agent.

  • Protective clothing: Chemically resistant lab coats or Tyvek suits.

Decontamination Principles

Decontamination involves the chemical neutralization of the reactive phosphorus species into non-toxic, easily disposable byproducts. Reagents such as lithium nitride (Li3N) combined with water, or strong basic solutions (e.g., sodium hydroxide), are often evaluated for their efficacy in hydrolyzing or neutralizing specific organophosphorus precursors[2]. The effectiveness of the decontamination process must always be analytically verified (e.g., via 31P NMR) before the resulting waste is processed[2].

SafetyWorkflow Start Identify Chemical Hazard & Consult SDS Isolate Secure Engineering Controls (Fume Hood / Glove Box) Start->Isolate PPE Don Appropriate PPE (Butyl Rubber, Respirator) Isolate->PPE Execute Execute Authorized Laboratory Procedure PPE->Execute Neutralize Apply Validated Decontamination Reagent Execute->Neutralize Verify Verify Neutralization (e.g., 31P NMR / GC-MS) Neutralize->Verify Dispose Dispose as Regulated Hazardous Waste Verify->Dispose

Standard laboratory safety and decontamination workflow for reactive organophosphorus compounds.

References
  • Source: dtic.
  • Title: chemical-weapons-importers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methoxyphosphinate Synthesis Yields

Welcome to the Methoxyphosphinate Synthesis Support Center . This hub is designed for researchers, application scientists, and drug development professionals seeking to overcome yield-limiting bottlenecks in phosphinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Methoxyphosphinate Synthesis Support Center . This hub is designed for researchers, application scientists, and drug development professionals seeking to overcome yield-limiting bottlenecks in phosphinate ester synthesis. Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and quantitative benchmarking data to ensure reproducible, high-yield reactions.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my methoxyphosphinate yield plateauing below 40% during palladium-catalyzed cross-coupling of H-phosphinates? A1: The primary bottleneck in this reaction is the tautomeric equilibrium of the H-phosphinate starting material. H-phosphinates exist predominantly in the stable, unreactive P(V) tautomer form. To participate in the oxidative addition step with the palladium catalyst, the compound must shift to the reactive P(III) tautomer. Causality & Solution: Introduce ethylene glycol (EG) as a co-solvent or additive. The addition of EG creates a heterogeneous microenvironment that thermodynamically favors and promotes the tautomerization of P(V) H-phosphinates into the reactive P(III) form, consistently doubling or tripling isolated yields[1].

Q2: I am observing significant degradation and dealkylation of my methoxy-H-phosphinate starting material. How can I prevent this? A2: Dealkylation is a common side-reaction driven by your choice of base. While triethylamine (Et₃N) is a standard base in cross-coupling, it is sufficiently nucleophilic to attack the methoxy group of the phosphinate, leading to demethylation and degradation. Causality & Solution: Switch to N,N-diisopropylethylamine (i-Pr₂NEt, DIPEA). The steric bulk of DIPEA significantly reduces the potential for nucleophilic dealkylation of the H-phosphinate starting material while maintaining the necessary basicity to drive the catalytic cycle[1].

Q3: Direct esterification of H-phosphinic acids to methoxyphosphinates via Dean-Stark azeotropic distillation is failing on a small scale. What is the alternative? A3: Dean-Stark esterification is notoriously difficult to scale down and often results in poor yields due to the hydrolytic instability of low-molecular-weight polar products. Furthermore, H-phosphinates can undergo unwanted oxidation if the P-H functionality is not temporarily protected[2]. Causality & Solution: Utilize an alkoxysilane-mediated esterification. Direct treatment of the crude reaction mixture with tetramethoxysilane in DMF at 85 °C provides the corresponding methoxyphosphinate esters in excellent yields. The silane acts as both the esterification agent and an in-situ water scavenger, driving the equilibrium forward without the need for physical water removal[3].

Section 2: Visual Troubleshooting Workflows

G N1 Low Yield in Methoxyphosphinate Synthesis N2 Starting Material Degradation? N1->N2 N3 Use i-Pr2NEt (Prevents Dealkylation) N2->N3 Yes N4 P(III) Tautomerization Sufficient? N2->N4 No N5 Add Ethylene Glycol (EG) (Promotes P(V) -> P(III)) N4->N5 No N6 Optimize Pd Catalyst & Ligand Loading N4->N6 Yes

Caption: Workflow for troubleshooting low yields in methoxyphosphinate synthesis.

Mechanism P5 P(V) Tautomer (Stable, Unreactive) P3 P(III) Tautomer (Reactive Intermediate) P5->P3 Ethylene Glycol (Heat) Pd Pd(0) Oxidative Addition P3->Pd Aryl Halide Prod Cross-Coupled Methoxyphosphinate Pd->Prod Reductive Elimination

Caption: Tautomerization and catalytic cycle for H-phosphinate cross-coupling.

Section 3: Quantitative Benchmarking

To illustrate the impact of the troubleshooting steps outlined above, the following table summarizes the quantitative yield improvements achieved by altering the solvent system and base during the cross-coupling of methoxy-H-phosphinates.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Yields

Solvent SystemAdditiveBaseCatalyst LoadingIsolated Yield (%)Mechanistic Observation
EtOHNoneEt₃N5 mol %~35%Poor P(III) tautomerization; homogeneous.
TolueneNoneEt₃N5 mol %~40%Homogeneous mixture; slow reaction rate.
TolueneEthylene Glycol (EG)Et₃N5 mol %~85%Heterogeneous; rapid P(V) to P(III) shift.
TolueneEthylene Glycol (EG)i-Pr₂NEt1 mol %>90% Minimized dealkylation; high catalytic turnover.

Section 4: Validated Experimental Protocols

Protocol A: High-Yield Palladium-Catalyzed Cross-Coupling for Methoxyphosphinates

This protocol is designed as a self-validating system, incorporating specific physical cues to ensure the reaction is proceeding correctly.

Step 1: Preparation of the Catalytic Complex In a flame-dried Schlenk flask under an argon atmosphere, combine the palladium catalyst (1 mol %) and the appropriate phosphine ligand. Add anhydrous toluene. Self-Validation Check: The solution should transition to a distinct pale yellow/orange color within 10 minutes, indicating successful ligand coordination to the Pd(0) center.

Step 2: Reagent Addition & Tautomerization Add ethylene glycol (EG) to achieve a Toluene:EG volumetric ratio of 9:1. Next, sequentially add the aryl halide (1.0 equiv), methoxy-H-phosphinate (1.2 equiv), and i-Pr₂NEt (1.5 equiv). Mechanistic Note: The EG creates a heterogeneous microenvironment that thermodynamically forces the P(V) to P(III) tautomeric shift, while the bulky i-Pr₂NEt prevents nucleophilic attack on the methoxy group[1].

Step 3: Reaction Execution & Monitoring Heat the mixture to 110 °C under vigorous stirring. Self-Validation Check: Monitor the reaction via ³¹P NMR. The disappearance of the characteristic P-H doublet (typically around 18-25 ppm) and the emergence of a downfield singlet confirms the successful formation of the C-P bond.

Step 4: Workup Cool the mixture to room temperature, quench with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine to remove residual ethylene glycol, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct Silane-Mediated Esterification of H-Phosphinic Acids

Use this protocol when small-scale Dean-Stark distillation is unviable.

Step 1: Activation Dissolve the crude H-phosphinic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere.

Step 2: Silane Addition Add tetramethoxysilane (2.0 equiv) dropwise at room temperature. Mechanistic Note: The alkoxysilane acts as a dual-purpose reagent, esterifying the acid while simultaneously scavenging the generated water, thereby preventing hydrolysis of the newly formed methoxyphosphinate[3].

Step 3: Heating & Validation Stir the mixture at 85 °C for 10-16 hours. Self-Validation Check: Perform TLC using a highly polar eluent (e.g., 10% MeOH in DCM). Complete consumption of the baseline-streak (free acid) and the formation of a distinct, higher-Rf spot (ester) indicates reaction completion.

Step 4: Isolation Concentrate the mixture under high vacuum to remove DMF and unreacted silane. Purify the resulting residue via silica gel chromatography to yield the pure methoxyphosphinate.

References

  • Palladium-Catalyzed Cross-Coupling of H-Phosphinate Esters with Chloroarenes, Organic Letters - ACS Publications,[Link]

  • Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy, PMC - NIH,[Link]

  • Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid, Organic Syntheses,[Link]

Sources

Optimization

troubleshooting low conversion rates in methoxyphosphinate cross-coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates in the cross-coupling of methoxyphosphinates (Hirao-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates in the cross-coupling of methoxyphosphinates (Hirao-type C–P bond formation).

Because organophosphorus chemistry is highly sensitive to subtle electronic and steric variations, standard cross-coupling templates often fail. This guide bypasses generic advice to focus on the exact mechanistic causality behind reaction stalling, providing self-validating protocols to ensure your synthesis succeeds.

Diagnostic Workflow for Low Conversion

Before altering your reagents, use the following logical workflow to isolate the root cause of your stalled reaction.

TroubleshootingWorkflow Start Low Conversion (<50%) in Methoxyphosphinate Coupling CheckSM Is the methoxyphosphinate fully consumed? Start->CheckSM SideReactions Suspect Side Reactions: Hydrolysis or Oxidation CheckSM->SideReactions Yes CatStall Suspect Catalyst Stalling or Poor Tautomerization CheckSM->CatStall No ActionWater Action: Enforce anhydrous conditions & degas solvents SideReactions->ActionWater CheckArX What is the Aryl Halide? CatStall->CheckArX ArCl Aryl Chloride CheckArX->ArCl ArBrI Aryl Bromide/Iodide CheckArX->ArBrI ActionLigand Action: Use Pd(OAc)2/dppf or NiBr2 catalysis ArCl->ActionLigand ActionBase Action: Optimize Base (e.g., Et3N or K2CO3 in THF) ArBrI->ActionBase

Diagnostic workflow for troubleshooting low conversion in methoxyphosphinate cross-coupling.

Section 1: Mechanistic FAQs & Causality

Q1: My reaction with an aryl chloride stalls at <20% conversion, but aryl iodides work fine. Why? Causality: Aryl chlorides possess a significantly higher C–Cl bond dissociation energy compared to C–I bonds, making the initial oxidative addition of Pd(0) to the aryl halide the rate-limiting step. Standard catalysts like Pd(PPh3​)4​ fail because the electron density on the palladium center is insufficient to break the C–Cl bond. Solution: Switch to a more electron-rich, bidentate ligand system. The use of Pd(OAc)2​ complexed with 1,1′-bis(diphenylphosphino)ferrocene (dppf) has been proven to alleviate these limitations, enabling the first general and efficient cross-coupling of H-phosphinate esters with chloroarenes[1]. Alternatively, replacing palladium entirely with a nickel-catalyzed system (e.g., NiBr2​ ) offers a highly efficient approach for challenging electrophiles[2].

Q2: The methoxyphosphinate starting material is completely consumed, but my isolated yield of the cross-coupled product is abysmal. What side reactions are occurring? Causality: Methoxyphosphinates ( R(MeO)P(O)H ) are highly sensitive to nucleophilic attack at the phosphorus center. If your solvent or base is not rigorously anhydrous, the labile methoxy group undergoes rapid hydrolysis to yield the corresponding H-phosphinic acid ( R(HO)P(O)H ). Phosphinic acids are significantly less reactive in ester-optimized cross-coupling conditions and can strongly coordinate to the palladium center, effectively poisoning the catalyst. Solution: Ensure strictly anhydrous conditions. Use Schlenk techniques, degas solvents via freeze-pump-thaw cycles, and avoid hygroscopic bases unless freshly dried.

Q3: How does the choice of base influence the catalytic cycle? Causality: The cross-coupling of H-phosphinates requires a critical pre-equilibrium: the base-promoted tautomerization from the stable P(V) oxide form to the reactive P(III) hydroxy form. The P(III) tautomer is the actual nucleophile that coordinates to the Pd(II)-aryl intermediate. If the base is too weak or insoluble (e.g., standard carbonates in non-polar solvents), the concentration of the P(III) species remains too low, starving the catalytic cycle. Solution: Triethylamine ( Et3​N ) or N,N-diisopropylethylamine (DIPEA) in solvents like THF or dioxane are optimal, as they provide sufficient basicity for tautomerization without inducing transesterification or base-catalyzed hydrolysis[3].

Section 2: Quantitative Data & Optimization Matrix

Use the following data matrix to align your electrophile with the statistically highest-yielding catalytic system.

Electrophile TypeOptimal Catalyst SystemOptimal Base / SolventTypical ConversionPrimary Failure Mode
Aryl Iodide Pd(PPh3​)4​ (5 mol%) Et3​N / THF>95%Base insolubility / P(III) Oxidation
Aryl Bromide Pd(OAc)2​ / dppf (1-2 mol%) Et3​N / Toluene85–95%Catalyst deactivation
Aryl Chloride Pd(OAc)2​ / dppf (2-5 mol%)DIPEA / Dioxane70–90%Slow oxidative addition[4]
Aryl Boronic Acid NiBr2​ (5 mol%) / Pyridine K2​CO3​ / DCE80–91%Moisture-induced hydrolysis[2]

Section 3: Self-Validating Experimental Protocol

Optimized Pd-Catalyzed Cross-Coupling of Methoxyphosphinates with Aryl Chlorides

Trustworthiness & Self-Validation: This protocol integrates real-time 31P NMR monitoring. The disappearance of the characteristic P–H doublet (typically δ 20–40 ppm, 1JPH​≈500–600 Hz ) and the appearance of a downfield singlet confirms successful C–P bond formation. This allows for kinetic validation before committing to a complex workup.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2​ (0.05 equiv, 5 mol%) and dppf (0.06 equiv, 6 mol%).

  • Solvent Addition & Pre-activation: Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating the formation of the active Pd(0)-dppf complex.

  • Reagent Addition: Add the aryl chloride (1.0 equiv) and the methoxyphosphinate (1.2 equiv). Causality: The slight 0.2 equiv excess of the phosphinate compensates for any trace oxidation to the unreactive phosphonate that might occur during transfer.

  • Base Introduction: Inject anhydrous N,N-diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Causality: DIPEA is chosen over Et3​N for higher boiling point reactions to prevent base evaporation into the headspace, ensuring continuous P(V) P(III) tautomerization.

  • Thermal Activation: Seal the tube and heat to 90 °C.

  • In-Process Control (Self-Validation): After 4 hours, withdraw a 0.1 mL aliquot under nitrogen. Dilute with CDCl3​ and acquire a rapid 31P NMR spectrum.

    • Diagnostic Check: A doublet at ~30 ppm indicates unreacted starting material. A singlet at ~45–55 ppm indicates the desired cross-coupled product. A broad signal at ~10–20 ppm indicates hydrolyzed phosphinic acid (signaling a moisture breach).

  • Workup: Once conversion exceeds 95%, cool the reaction to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to quench the base and remove palladium residues. Dry over Na2​SO4​ and purify via flash chromatography.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Nickel-Catalyzed C-P Cross-Coupling of Arylboronic Acids with P(O)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phosphinite and Phosphonite Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of Phosphorus Ligands In the world of asymmetric transition metal catalysis, the ligand is not merely a spectator; it is the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Phosphorus Ligands

In the world of asymmetric transition metal catalysis, the ligand is not merely a spectator; it is the architect of the chiral environment, dictating the stereochemical outcome of a reaction. For decades, phosphine ligands (R₃P) have been the workhorses of this field, their success rooted in their strong σ-donating ability and tunable steric properties.[1][2] However, the quest for higher efficiency, novel reactivity, and greater control has led researchers to explore related phosphorus(III) ligand classes that offer a different stereoelectronic profile.

This guide delves into two such classes: phosphinites (R₂P(OR')) and **phosphonites (RP(OR')₂) **. While the terms "methoxyphosphinate" and "phosphonate" technically refer to the pentavalent phosphorus(V) oxides, in the context of ligands for transition metal catalysis, the catalytically active species are their trivalent phosphorus(III) precursors. Therefore, this guide will focus on the synthesis, properties, and catalytic performance of phosphinite and phosphonite ligands, clarifying this important distinction for the practicing scientist. We will explore how the introduction of one or two P-O-C linkages, compared to the P-C bonds of traditional phosphines, fundamentally alters the ligand's interaction with the metal center and, consequently, its performance in demanding asymmetric transformations.

Understanding the Ligand Architectures

The fundamental difference between phosphines, phosphinites, and phosphonites lies in the number of oxygen atoms directly attached to the phosphorus center. This seemingly small change has profound electronic consequences.

  • Phosphines (PR₃): Three carbon-phosphorus bonds. They are generally strong σ-donors and weak π-acceptors.

  • Phosphinites (R₂P(OR')): Two carbon-phosphorus bonds and one oxygen-phosphorus bond. The user's term "methoxyphosphinate" ligand refers to a phosphinite where the R' group is methyl.

  • Phosphonites (RP(OR')₂): One carbon-phosphorus bond and two oxygen-phosphorus bonds.

The presence of the electronegative oxygen atom withdraws electron density from the phosphorus, altering its donor and acceptor properties.

Caption: Structural comparison of Phosphine, Phosphinite, and Phosphonite ligands.

A Head-to-Head Comparison: Electronic and Steric Properties

The choice of ligand in catalysis is a multi-parameter optimization problem. The electronic and steric properties of the ligand are the most critical variables that influence the outcome of a catalytic reaction.

2.1. Electronic Effects: The Push and Pull on the Metal Center

The electronic nature of a phosphorus ligand is a balance between its ability to donate electron density to the metal (σ-donation) and its ability to accept electron density from the metal via back-bonding (π-acceptance).

  • σ-Donation: The electronegative oxygen atoms in phosphinites and phosphonites pull electron density away from the phosphorus lone pair. This makes them weaker σ-donors compared to their phosphine analogues.[3] The effect is additive: phosphonites are weaker σ-donors than phosphinites.

  • π-Acceptance: The P-O bonds introduce low-energy σ* antibonding orbitals that can effectively overlap with filled d-orbitals on the metal center. This makes phosphinites and phosphonites stronger π-acceptors (more π-acidic) than phosphines.[4] This increased π-acidity can stabilize electron-rich metal centers and influence the rates of key catalytic steps.

A powerful tool to quantify these electronic effects is the Tolman Electronic Parameter (TEP) . The TEP is derived from the A₁ C-O stretching frequency (ν(CO)) of a Ni(CO)₃L complex.[5] A more electron-donating ligand leads to more back-bonding from Ni to the CO ligands, weakening the C-O bond and lowering the stretching frequency. Therefore, a higher TEP value indicates a less electron-donating (more π-acidic) ligand .[6][7]

2.2. Steric Effects: Defining the Catalytic Pocket

Steric bulk is used to control substrate approach and stabilize the metal center. The most common metric is the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at a defined distance from the metal center.[8] Both phosphinites and phosphonites offer high modularity; their steric profile can be precisely tuned by modifying the substituents on phosphorus (R) and on the oxygen (R'), allowing for the creation of very bulky ligands from relatively simple precursors.[9]

The following table summarizes the key stereoelectronic differences.

PropertyPhosphine (e.g., PPh₃)Phosphinite (e.g., PPh₂(OPh))Phosphonite (e.g., PPh(OPh)₂)Causality
σ-Donation StrongModerateWeakThe electronegative oxygen atom(s) withdraw electron density from the phosphorus lone pair.
π-Acceptance WeakModerateStrongThe P-O σ* orbitals are low in energy and can accept back-donation from the metal center.
TEP (ν(CO) in cm⁻¹) ~2068.9~2076.3~2085.5Higher values reflect lower net electron donation to the metal-carbonyl fragment.
Steric Profile Tunable via R groupsHighly tunable via R and R' groupsHighly tunable via R and R' groupsThe introduction of the P-O-R' linkage provides an additional site for steric modification.

Note: TEP values are representative and can vary significantly based on the specific substituents.

Performance in Asymmetric Catalysis: A Case Study in Hydrogenation

The true measure of a ligand class is its performance in a stereoselective reaction. Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark transformation where ligand effects are paramount.[10][11][12][13] The electronic properties of the ligand directly influence the catalyst's activity and its ability to discriminate between the two prochiral faces of the substrate during the key oxidative addition and migratory insertion steps.

Hybrid ligands, such as phosphine-phosphites or phosphine-phosphinites, have emerged as a particularly powerful class.[10][14][15][16] They combine the distinct electronic properties of two different phosphorus donors in one chelating framework, allowing for a unique electronic asymmetry at the metal center that can enhance enantiocontrol.[15]

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Comparative Performance Data

The data below showcases the performance of different ligand types in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark substrate. The ligands compared are a diphosphine, a diphosphite, and a hybrid phosphine-phosphite, demonstrating the powerful effects of tuning the P-O linkages.

Ligand TypeLigand StructureYield (%)ee (%)Source
Diphosphine(R,R)-Et-DuPhos>9995.9[10]
DiphosphiteChiral Diphosphite>9980[10]
Phosphine-PhosphiteLigand 1a (van Leeuwen et al.)>9993 [10]
Phosphine-PhosphiteLigand 1a (in CH₂Cl₂)>9999 [10]

Conditions: [Rh(cod)₂]BF₄ catalyst, Substrate/Rh = 50, 1 bar H₂, 20 °C, in Methanol unless otherwise noted.

Analysis of Results: This comparison highlights a critical insight: simply increasing π-acidity (moving from diphosphine to diphosphite) does not guarantee better performance. In this case, the diphosphite ligand gave a lower enantioselectivity than the classic diphosphine. However, the hybrid phosphine-phosphite ligand 1a demonstrates a synergistic effect, achieving very high enantioselectivity, which was further optimized to 99% ee by a simple solvent change.[10] This underscores the principle that the balance of steric and electronic properties, often achieved through hybrid ligand design, is key to developing superior catalysts. The phosphine moiety provides strong coordination and electron donation, while the more π-acidic phosphite moiety modulates the overall electronic character of the metal center.

Experimental Protocols

To ensure this guide is of practical value, we provide representative, self-validating protocols for ligand synthesis and a catalytic reaction, derived from authoritative sources.

4.1. Protocol: Synthesis of a Chiral Phosphine-Phosphoramidite Ligand

This procedure outlines the synthesis of a (S)-HY-phos ligand, a type of phosphine-phosphoramidite that shares key synthetic steps with phosphine-phosphite ligands (reaction of a chiral alcohol/amine with a phosphorochloridite).[12]

Step 1: Preparation of the Phosphorochloridite

  • To a solution of PCl₃ (1.0 eq) in anhydrous toluene at 0 °C, add a solution of (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the mixture under an inert atmosphere to remove the triethylammonium chloride salt. The filtrate contains the crude phosphorochloridite solution and is used directly in the next step.

Step 2: Ligand Formation

  • To a solution of 1-(diphenylphosphino)-2-aminonaphthalene (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add the previously prepared phosphorochloridite solution dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) to afford the final phosphine-phosphoramidite ligand as a white solid.

4.2. Protocol: Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

This protocol is representative for the hydrogenation of functionalized olefins using a Rh/phosphine-phosphite catalyst system.[13]

  • In a glovebox, add the chiral ligand (e.g., phosphine-phosphite, 0.00275 mmol, 1.1 mol%) to a vial.

  • Add a solution of [Rh(cod)₂]BF₄ (0.0025 mmol, 1.0 mol%) in THF (1.0 mL). Stir the resulting orange solution for 15 minutes at room temperature.

  • In a separate vial, dissolve the enamide substrate (0.25 mmol) in THF (1.0 mL).

  • Transfer the catalyst solution to a hydrogenation autoclave or vial equipped with a septum and magnetic stir bar.

  • Inject the substrate solution into the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas (3 cycles).

  • Pressurize the autoclave to the desired pressure (e.g., 25 bar H₂) and stir the reaction at room temperature for the specified time (e.g., 2 hours).

  • After the reaction, carefully vent the H₂ pressure.

  • Remove the solvent in vacuo. The conversion can be determined by ¹H NMR analysis of the crude residue.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Conclusion and Outlook

The choice between phosphinite and phosphonite ligands—or their hybrid combinations with phosphines—is a nuanced decision that hinges on the specific demands of a catalytic reaction.

  • Phosphinites (R₂P(OR')) offer a moderate electronic profile, sitting between the strong σ-donation of phosphines and the strong π-acceptance of phosphites. They provide a subtle way to increase the π-acidity of a catalyst system without drastically reducing its electron density.

  • Phosphonites (RP(OR')₂) are significantly more π-acidic and less donating. They are particularly useful for stabilizing electron-rich, low-valent metal centers or for reactions where a more electrophilic catalyst is beneficial. Their highly modular synthesis from chiral diols makes them attractive for building extensive ligand libraries.

The most powerful takeaway for the modern researcher is the concept of hybridization . Ligands that combine phosphine, phosphinite, and/or phosphite/phosphoramidite moieties within a single chelating backbone often outperform their symmetric counterparts.[10][11][14][15][16] This strategy allows for the fine-tuning of electronic asymmetry on the metal center, providing an additional handle to maximize enantioselectivity and catalytic activity. As the field of asymmetric catalysis continues to tackle increasingly complex challenges, the rational design of such electronically and sterically optimized phosphinite and phosphonite ligands will be indispensable.

References
  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 84(4), 95-108. [Link]

  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(4), 95–108. [Link]

  • Reek, J. N. H., et al. (2001). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(22), 7341-7356. [Link]

  • Ess, D., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. [Link]

  • Grokipedia. Tolman electronic parameter. [Link]

  • Zhang, X., et al. (2006). Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Journal of the American Chemical Society, 128(36), 11766-11767. [Link]

  • Wikipedia. Tolman electronic parameter. [Link]

  • Reek, J. N. H., et al. (2001). Highly Enantioselective Rh-catalyzed Hydrogenation Based on Phosphine-Phosphite Ligands Derived From Carbohydrates. The Journal of Organic Chemistry, 66(25), 8459-8465. [Link]

  • Reek, J. N. H., et al. (2001). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 66(22), 7341-7356. [Link]

  • Hou, C.-J., & Hu, X.-P. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Synthetic Communications, 46(14), 1159-1185. [Link]

  • van Leeuwen, P. W. N. M., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemical Society Reviews, 40(1), 228-245. [Link]

  • Riera, A., & Verdaguer, X. (2020). P-Stereogenic N-Phosphine–Phosphite Ligands for the Rh-Catalyzed Hydrogenation of Olefins. The Journal of Organic Chemistry, 85(7), 4696-4706. [Link]

  • Verkade, J. G., et al. (2010). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 39(44), 10763-10770. [Link]

  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 112-118. [Link]

  • Pizzano, A., et al. (2012). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Molecules, 17(9), 10487-10499. [Link]

  • Gladiali, S., & Alberico, E. (2011). Phosphine-Phosphinite and Phosphine-Phosphite Ligands: Preparation and Applications in Asymmetric Catalysis. Chemical Reviews, 111(3), 2119-2176. [Link]

  • Carmona, E., et al. (2022). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). Molecules, 27(15), 4905. [Link]

  • G. A. van der Heijden, et al. (2000). The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). Journal of the Chemical Society, Perkin Transactions 2, 2(5), 1033-1041. [Link]

  • Gessner Group. Phosphine ligands and catalysis. [Link]

Sources

Comparative

structural comparison of methoxyphosphinate and methylphosphonate derivatives

A Comparative Guide to Methoxyphosphinate and Methylphosphonate Derivatives: Structure, Properties, and Experimental Analysis For researchers, scientists, and professionals in drug development, the nuanced differences be...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Methoxyphosphinate and Methylphosphonate Derivatives: Structure, Properties, and Experimental Analysis

For researchers, scientists, and professionals in drug development, the nuanced differences between organophosphorus compounds can significantly impact experimental design and outcomes. This guide provides an in-depth structural and functional comparison of two critical classes of these compounds: methoxyphosphinate and methylphosphonate derivatives. We will explore their core structural distinctions, comparative physicochemical properties, and practical implications in medicinal chemistry, supported by validated experimental protocols.

Fundamental Structural and Electronic Differences

The primary distinction between a methylphosphonate and a methoxyphosphinate lies in the atoms bonded to the central phosphorus atom. A methylphosphonate contains a direct, hydrolytically stable phosphorus-carbon (P-C) bond, whereas a methoxyphosphinate features a phosphorus-oxygen-carbon (P-O-C) linkage at the equivalent position.[1][2] This seemingly minor difference induces significant changes in the electronic environment of the phosphorus center.

The oxygen atom in the methoxy group of a phosphinate is more electronegative than the carbon atom of the methyl group in a phosphonate. This difference in electronegativity makes the phosphorus atom in a methoxyphosphinate more electrophilic, which can influence its reactivity and interaction with biological targets.

Figure 1: Core structures of Dimethyl Methylphosphonate and a generic Methyl Methoxyphosphinate.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are crucial for their application. These properties can be probed using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyMethylphosphonate DerivativesMethoxyphosphinate DerivativesRationale for Difference
³¹P NMR Chemical Shift Typically in the range of +20 to +30 ppm.[3]Generally found further downfield, often > +35 ppm.The electronegative oxygen atom in the P-O-C bond of the phosphinate deshields the phosphorus nucleus more effectively than the carbon in the P-C bond of the phosphonate.[4][5]
Hydrolytic Stability The P-C bond is highly resistant to hydrolysis under both acidic and basic conditions.[2][6]The P-O-C ester bond is susceptible to hydrolysis, particularly under basic conditions, similar to carboxylate esters.[7][8]The P-C bond lacks a suitable leaving group, making it kinetically and thermodynamically stable. The P-O-C bond can be cleaved via nucleophilic attack at the phosphorus center.
Reactivity Generally less reactive towards nucleophiles at the phosphorus center.More reactive due to the increased electrophilicity of the phosphorus atom.Computational studies suggest that phosphinates are more reactive than phosphonates, which can be critical in their function as enzyme inhibitors.[9]

Experimental Workflow: Synthesis and Characterization

To provide a practical context, this section outlines validated, step-by-step protocols for the synthesis and characterization of representative compounds from each class: dimethyl methylphosphonate (DMMP) and a generic methyl methylphosphinate.

Synthesis Protocols

A. Synthesis of Dimethyl Methylphosphonate (DMMP) via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a reliable route to phosphonates.[6][10]

  • Materials: Trimethyl phosphite, methyl iodide, and a suitable catalyst (e.g., a trace amount of iodine or a Lewis acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), combine trimethyl phosphite and a catalytic amount of methyl iodide.[10][11]

    • Heat the reaction mixture gently. The reaction is often exothermic and may require initial cooling.

    • Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the DMMP signal (around +25 ppm).

    • Once the reaction is complete, the product can be purified by vacuum distillation.[12]

B. Synthesis of Methyl Phenylmethoxyphosphinate (Illustrative Example)

The synthesis of phosphinates can be achieved through various methods, including the reaction of a phosphinic chloride with an alcohol.

  • Materials: Methylphosphinic dichloride, methanol, a non-nucleophilic base (e.g., triethylamine), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve methylphosphinic dichloride in anhydrous dichloromethane in a flask under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of methanol and triethylamine in dichloromethane dropwise. The triethylamine serves to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or ³¹P NMR.

    • Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Characterization Workflow

A self-validating characterization workflow is essential to confirm the identity and purity of the synthesized compounds.

G cluster_synthesis Synthesis cluster_workup Purification cluster_characterization Characterization (Self-Validation) Reactants Reactants Reaction Reaction Reactants->Reaction Michaelis-Arbuzov or Esterification Workup Workup Reaction->Workup Quench/Extract Purification Purification Workup->Purification Distillation or Chromatography NMR_Spec ¹H, ¹³C, ³¹P NMR Purification->NMR_Spec Structure Confirmation MS_Spec Mass Spectrometry Purification->MS_Spec Mass Confirmation Purity_Analysis ¹H NMR Integration or HPLC NMR_Spec->Purity_Analysis Purity Check Final_Product Final_Product Purity_Analysis->Final_Product >95% Pure

Figure 2: A generalized experimental workflow for the synthesis and self-validating characterization of organophosphorus compounds.

Implications in Medicinal Chemistry and Drug Design

Both phosphonates and phosphinates are extensively used in drug development, primarily as bioisosteres of phosphates or as transition-state analogs for enzymatic reactions involving ester or amide hydrolysis.[13][14]

  • Phosphate Mimicry: The phosphonate group (C-PO(OR)₂) is a non-hydrolyzable mimic of the phosphate group (O-PO(OR)₂).[1][15] This stability is crucial for developing drugs that inhibit enzymes processing phosphate substrates, as seen in antiviral medications like Tenofovir.[1]

  • Transition-State Analogs: The tetrahedral geometry of both phosphonates and phosphinates mimics the transition state of carboxylate ester or amide hydrolysis.[13][14] This allows them to act as potent inhibitors of enzymes like proteases and esterases. The increased reactivity of phosphinates compared to phosphonates can sometimes lead to more potent inhibition.[9]

  • Prodrug Strategies: The inherent negative charge of phosphonic acids often limits their cell permeability. Esterifying the phosphonic acid to a phosphonate ester is a common prodrug strategy to create a more lipophilic molecule that can cross cell membranes before being hydrolyzed to the active drug.[15]

Figure 3: The tetrahedral phosphonate/phosphinate core mimicking the transition state of ester hydrolysis.

Conclusion

While methoxyphosphinates and methylphosphonates are structurally similar, the substitution of a P-O bond for a P-C bond creates significant differences in their electronic properties, hydrolytic stability, and reactivity. Methylphosphonates offer robustness due to their non-hydrolyzable P-C bond, making them excellent phosphate mimics.[2] Methoxyphosphinates, with their more electrophilic phosphorus center and hydrolysable P-O-C linkage, provide a different set of tools for researchers, particularly in the design of reactive probes and certain classes of enzyme inhibitors. A thorough understanding of these differences, validated by rigorous synthesis and characterization, is paramount for their effective application in research and drug development.

References

  • Dimethyl methylphosphonate - Wikipedia. Wikipedia. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (2022) Frontiers in Chemistry. [Link]

  • Phosphonate - Wikipedia. Wikipedia. [Link]

  • Difference between phosphates and phosphonates? - Clear Solutions USA. (2023) Clear Solutions USA. [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC. Beilstein Journal of Organic Chemistry. [Link]

  • Editorial: Phosphonate chemistry in drug design and development, Volume II. (2022) Frontiers in Chemistry. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PubMed. (2022) Frontiers in Chemistry. [Link]

  • Editorial: Phosphonate chemistry in drug design and development, Volume II - Frontiers. (2022) Frontiers in Chemistry. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. (2021) Molecules. [Link]

  • Method for synthesizing dimethyl methylphosphonate - Google Patents. (2013)
  • Hydrolysis of Phosphorus Esters: A Computational Study - DTIC. Defense Technical Information Center. [Link]

  • Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP | Scientific.Net. (2013) Advanced Materials Research. [Link]

  • Structural basis for methylphosphonate biosynthesis - PMC - NIH. (2017) Science. [Link]

  • On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study - OSTI.gov. (2022) Magnetic Resonance in Chemistry. [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. (2024) NPTEL IIT Bombay. [Link]

  • Phosphonate Diester and Phosphonamide Synthesis. Reaction Coordinate Analysis by 31P NMR Spectroscopy: Identification of Pyrophosphonate Anhydrides and Highly Reactive Phosphonylammonium Salts - ACS Publications. (1998) The Journal of Organic Chemistry. [Link]

  • Phosphorus-31 nuclear magnetic resonance - Wikipedia. Wikipedia. [Link]

  • Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology - DigitalCommons@UMaine. (2020) University of Maine. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed. (2021) Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Mechanistic Toxicology: Why Methoxyphosphinates Require Specialized Handling

As a Senior Application Scientist, establishing a rigorous, scientifically sound protocol for the disposal of highly reactive chemicals is paramount. Methoxyphosphinates—a class of organophosphorus compounds (OPCs) chara...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically sound protocol for the disposal of highly reactive chemicals is paramount. Methoxyphosphinates—a class of organophosphorus compounds (OPCs) characterized by a methoxy group attached to a phosphinate core—are widely utilized as chemical intermediates, flame retardants, and in specialized drug development. However, their structural similarity to potent pesticides and nerve agents demands uncompromising safety and disposal logistics[1].

The Environmental Protection Agency (EPA) strictly prohibits the down-the-drain disposal of organophosphorus compounds due to their environmental persistence and severe aquatic toxicity[2]. To ensure laboratory safety and regulatory compliance, these compounds must undergo a validated, multi-stage chemical degradation process before leaving your facility.

The primary hazard of methoxyphosphinates lies in their ability to act as potent acetylcholinesterase (AChE) inhibitors[1]. When exposed to biological systems, the electrophilic phosphorus atom stereoselectively binds to the serine 203 (Ser203) residue in the active site of the AChE enzyme[3][4].

This covalent phosphonylation irreversibly inhibits the enzyme, preventing the breakdown of the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous receptor overstimulation, culminating in a cholinergic crisis[1]. Because of this severe neurotoxic potential, untreated methoxyphosphinate waste poses a critical hazard to both laboratory personnel and downstream waste handlers.

Mechanism MP Methoxyphosphinate (Toxic Agent) Complex Phosphonylated AChE (Irreversible Inhibition) MP->Complex Covalent Binding AChE Acetylcholinesterase (AChE) Active Site (Ser203) AChE->Complex Loss of Function ACh Acetylcholine Accumulation in Synaptic Cleft Complex->ACh Hydrolysis Blocked Crisis Cholinergic Crisis (Neurotoxicity) ACh->Crisis Receptor Overstimulation

Fig 1: Mechanism of methoxyphosphinate-induced neurotoxicity via AChE inhibition.

The Chemistry of Organophosphinate Degradation

To render methoxyphosphinates safe for final disposal, we must chemically dismantle their toxic pharmacophore. The general structure of OP compounds makes them susceptible to chemical oxidation and base-catalyzed hydrolysis[1].

  • Base-Catalyzed Hydrolysis: While the carbon-to-phosphorus (C-P) linkage in phosphinates is chemically resilient, the P-O-CH₃ ester bond is highly vulnerable to nucleophilic attack[1]. Introducing a strong base (pH > 12) forces hydroxide ions to attack the phosphorus center, cleaving the ester bond and neutralizing the immediate AChE-inhibiting properties[5].

  • Chemical Oxidation: Hydrolysis alone is insufficient, as it can leave behind partially toxic hydrolysates[6]. Introducing a strong oxidizer (like sodium hypochlorite or hydrogen peroxide) drives deep oxidation, ensuring the complete destruction of the organophosphorus core into environmentally inert phosphoric and phosphonic acids[6].

Table 1: Comparison of Organophosphorus Chemical Destruction Methods

Destruction MethodReagents UsedPrimary MechanismRelative EfficacyResidual Toxicity
Base-Catalyzed Hydrolysis 1M - 5M NaOHCleavage of P-O and P-C ester bondsModerate (Requires hours)Moderate (Hydrolysates may retain mild toxicity)
Chemical Oxidation 10% NaOCl (Bleach)Oxidative desulfuration / deep oxidationHigh (Minutes to hours)Low (Produces inert phosphates/phosphonates)
Catalytic Perhydrolysis Fe-TAML / H₂O₂Oxidative hydrolysisVery High (Rapid)None (Total degradation)
Direct Incineration High-Temp (>1000°C)Thermal decompositionAbsoluteNone (Combusted to CO₂, H₂O, P₂O₅)

Data synthesized from EPA and ACS guidelines on organophosphorus remediation[6],[1].

Self-Validating Standard Operating Procedure (SOP)

To guarantee the safety of your laboratory, the following protocol utilizes a self-validating system . This means the procedure includes built-in chemical checks to confirm that the degradation is actively occurring and successfully completed, removing guesswork from the disposal process.

Phase 1: Preparation and Containment
  • Isolate the Workspace: Perform all disposal procedures exclusively within a certified, mechanically ducted fume hood to prevent inhalation of aerosolized OP compounds[7].

  • Don Advanced PPE: Standard latex is insufficient. Personnel must wear double nitrile or butyl rubber gloves (minimum 8 mil thickness), chemical splash goggles, and a chemical-resistant apron[8].

Phase 2: Base-Catalyzed Hydrolysis
  • Prepare the Base: In a large borosilicate glass beaker, prepare a 1M Sodium Hydroxide (NaOH) solution.

  • Controlled Addition: Slowly add the methoxyphosphinate waste to the NaOH solution while stirring continuously. Maintain a minimum 10:1 volume ratio of NaOH to chemical waste to prevent thermal runaway.

  • Validation Check 1 (pH Monitoring): Use high-range pH indicator strips to confirm the solution remains at pH > 12 . If the pH drops below 12, the hydrolysis reaction will stall; add additional 1M NaOH until the pH is restored. Stir at room temperature for 24 hours[5].

Phase 3: Chemical Oxidation
  • Introduce the Oxidant: After the 24-hour hydrolysis period, slowly add 10% Sodium Hypochlorite (NaOCl) to the mixture. Note: This reaction is exothermic; monitor the temperature and use an ice bath if it exceeds 40°C.

  • Validation Check 2 (Oxidant Presence): After 1 hour of stirring, dip a starch-iodide test paper into the solution. An immediate blue/black color change confirms that active oxidants are present and deep oxidation is occurring. If the paper does not change color, the oxidizer has been depleted prematurely; add more NaOCl. Allow the mixture to react for an additional 12 hours.

Phase 4: Neutralization and Containment
  • pH Neutralization: The highly basic, oxidized solution must be neutralized prior to manifesting. Carefully add dilute Hydrochloric Acid (HCl) dropwise while stirring.

  • Validation Check 3 (Final pH): Continuously monitor the solution until it stabilizes between pH 6.0 and 8.0 .

  • Transfer: Pour the neutralized liquid into a high-density polyethylene (HDPE) hazardous waste container[9].

Disposal Waste 1. Collection Fume Hood & PPE Hydrolysis 2. Base Hydrolysis 1M NaOH (pH > 12) Waste->Hydrolysis Cleave P-O bonds Oxidation 3. Chemical Oxidation 10% NaOCl Hydrolysis->Oxidation Destroy intermediates Neutralize 4. Neutralization Adjust to pH 6-8 Oxidation->Neutralize Quench oxidants Incineration 5. Final Disposal RCRA Incineration Neutralize->Incineration EPA Compliant

Fig 2: Step-by-step chemical degradation and disposal workflow for methoxyphosphinates.

Regulatory Compliance and Final Waste Manifesting

Even after in-lab chemical degradation, the resulting neutralized liquid cannot be poured down the drain. Under the Resource Conservation and Recovery Act (RCRA), the waste must be manifested and handled by a licensed hazardous waste broker[10].

Label the HDPE container clearly as: "Regulated Hazardous Waste - Neutralized Organophosphorus Liquid." Ensure your laboratory maintains accurate, up-to-date, and easily retrievable records of the waste profile, including the dates of the hydrolysis and oxidation steps, to provide to your certified Treatment, Storage, and Disposal Facility (TSDF)[9].

References[2] EPA Releases Updates on Organophosphate Pesticides | epa.gov | Link[10] Requirements for Pesticide Disposal | epa.gov | Link[5] Degradation of organophosphorus compounds by X-ray irradiation | ung.si | Link[3] Microbial degradation of organophosphorus compounds | oup.com |Link[6] Total Degradation of Fenitrothion and Other Organophosphorus Pesticides by Catalytic Oxidation | acs.org |Link[1] Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis | nih.gov | Link[4] Inhibition of Xenobiotic-Degrading Hydrolases by Organophosphinates | dtic.mil | Link[7] Chemical Hygiene Plan | lafayette.edu | Link[9] Laboratory Environmental Sample Disposal Information Document | epa.gov | Link[8] CHEMICAL HYGIENE PLAN | nc.gov | Link

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Methoxyphosphinate
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Methoxyphosphinate
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